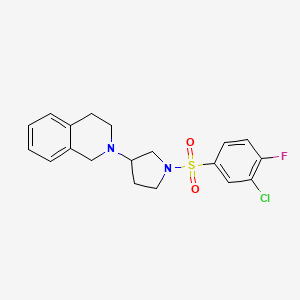

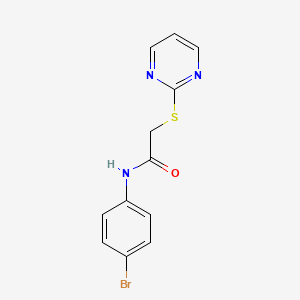

![molecular formula C18H15N3O3S2 B2372807 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-31-7](/img/structure/B2372807.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15N3O3S2 and its molecular weight is 385.46. The purity is usually 95%.

BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research has highlighted the potential of compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide in combating a range of microbial strains. For example, compounds synthesized through ultrasound irradiation have shown promising antimicrobial activities against both gram-positive and gram-negative bacteria, as well as fungal strains, with minimum inhibition concentrations (MIC) ranging from 4–16 μg/mL (Rezki, 2016). Similarly, another study found that benzothiazole derivatives demonstrated significant antibacterial and urease inhibition activities, with one compound being particularly effective in urease inhibition, surpassing standard treatments (Gull et al., 2016).

Anti-inflammatory and Analgesic Properties

Investigations into 1,2,4-triazole-based benzothiazole/benzoxazole derivatives have uncovered their potential in vitro anti-inflammatory activity and in vivo efficacy in reducing carrageenan-induced rat paw edema. Notably, one compound exhibited superior anti-inflammatory effects, coupled with a lower risk of gastrointestinal complications (Tariq et al., 2018). Moreover, certain acetamide derivatives have been identified to possess analgesic properties, effectively mitigating pain without impairing motor coordination in mice (Kaplancıklı et al., 2012).

Schistosomicidal Agents

Compounds related to N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have shown efficacy as schistosomicidal agents. A study synthesizing benzothiazol-2-yl-dithiocarbamates and their copper complexes revealed that certain compounds achieved 100% worm mortality at 10 μg/mL, displaying activity comparable to that of praziquantel, a standard treatment for schistosomiasis (Mahran et al., 2007).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to modulate atp-binding cassette transporters . These transporters play a crucial role in cellular processes such as the transport of various molecules across extracellular and intracellular membranes.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target proteins and modulate their activity .

Biochemical Pathways

Atp-binding cassette transporters, which this compound may target, are involved in numerous biochemical pathways, including drug metabolism and resistance, lipid transport, and the regulation of ion channels .

Result of Action

Modulation of atp-binding cassette transporters can have significant effects on cellular function, potentially influencing processes such as drug resistance, lipid transport, and ion channel regulation .

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c1-11-2-4-12(5-3-11)17-20-18(26-21-17)25-9-16(22)19-13-6-7-14-15(8-13)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYJAFXIBMPORJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

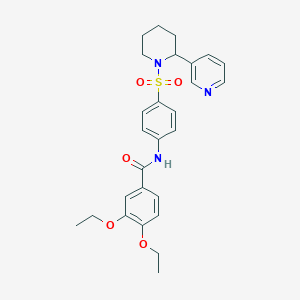

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2372732.png)

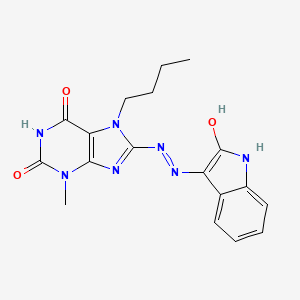

![Quinoxalin-2-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2372734.png)

![4-(2-Thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine](/img/structure/B2372736.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2372742.png)

![3-[(R)-1-Hydroxyethyl]benzaldehyde](/img/structure/B2372744.png)

![Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate](/img/structure/B2372745.png)

![2-(2,4-dimethoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2372747.png)